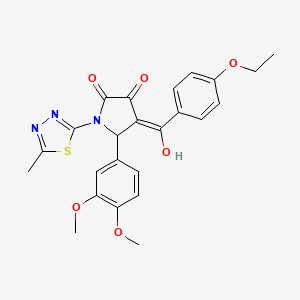
4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and nervous system. The use of CP-55940 in research has led to a better understanding of the mechanisms of action of cannabinoids and their potential therapeutic applications.
作用機序
4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate acts as a full agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily found in the central nervous system and immune system, respectively. The activation of these receptors by this compound leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. It has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of various diseases and conditions.
実験室実験の利点と制限
One of the main advantages of 4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise manipulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate and cannabinoids in general. One area of interest is the development of novel cannabinoid-based therapies for the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is the study of the role of the endocannabinoid system in the regulation of immune function and the potential for cannabinoid-based therapies in the treatment of autoimmune disorders. Finally, there is a need for further research on the safety and efficacy of cannabinoids in human clinical trials, which may ultimately lead to the development of new drugs and therapies.
合成法
The synthesis of 4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate involves several steps, starting with the reaction of 4-chlorobenzyl cyanide with ethylmagnesium bromide to form the corresponding ketone. This is followed by a Grignard reaction with methylvinyl ketone to produce the intermediate compound. The final step involves the reaction of the intermediate with piperidine and ethylsulfonyl chloride to yield this compound.
科学的研究の応用
4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate has been used extensively in scientific research to study the mechanisms of action of cannabinoids. It has been shown to bind to both the CB1 and CB2 receptors, which play a critical role in the regulation of mood, appetite, and pain sensation. This compound has also been used in studies of the endocannabinoid system, which is a complex network of receptors and enzymes that are involved in a wide range of physiological processes.
特性
IUPAC Name |
(4-chlorophenyl) 1-ethylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-2-21(18,19)16-9-7-11(8-10-16)14(17)20-13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVKEKAHWKMSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200241 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(8-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-butenoate](/img/structure/B5358455.png)


![ethyl 1-[3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5358474.png)
![N-[(6-chloropyridin-3-yl)methyl]-2-(ethylamino)-N-methylpyrimidine-5-carboxamide](/img/structure/B5358481.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5358484.png)

![3-(butylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358499.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5358508.png)
![(4-chloro-2-methylphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5358514.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-phenylethyl)acrylamide](/img/structure/B5358517.png)

![4-({1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5358540.png)
![6-[2-(3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5358546.png)